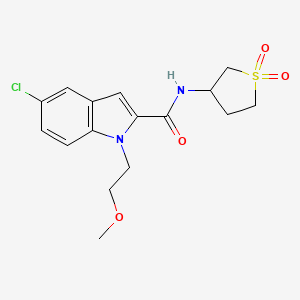
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group, a dioxidotetrahydrothiophenyl moiety, and a methoxyethyl group attached to an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the indole derivative with a suitable thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using reagents like methoxyethyl chloride in the presence of a base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-1-(2-メトキシエチル)-1H-インドール-2-カルボキサミドは、以下を含むさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: クロロ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシドを、求核置換に使用。
主要な生成物
酸化: 酸素含有官能基が追加された酸化誘導体の形成。
還元: 水素化された官能基を持つ還元誘導体の形成。
置換: クロロ基を置換した新しい官能基を持つ置換誘導体の形成。
4. 科学研究における用途
5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-1-(2-メトキシエチル)-1H-インドール-2-カルボキサミドは、以下を含むいくつかの科学研究における用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果と、創薬のためのリード化合物として調査されています。
工業: 新しい材料や化学プロセス開発に利用されています。
科学的研究の応用
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-1-(2-メトキシエチル)-1H-インドール-2-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、細胞プロセスに影響を与えることで、その効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途と生物学的状況によって異なる場合があります。
類似化合物との比較
類似化合物
5-クロロ-1H-インドール-2-カルボキサミド: ジオキシドテトラヒドロチオフェニル基とメトキシエチル基がありません。
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-1H-インドール-2-カルボキサミド: クロロ基とメトキシエチル基がありません。
1-(2-メトキシエチル)-1H-インドール-2-カルボキサミド: クロロ基とジオキシドテトラヒドロチオフェニル基がありません。
独自性
5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-1-(2-メトキシエチル)-1H-インドール-2-カルボキサミドは、その官能基の組み合わせによってユニークであり、独自の化学的および生物学的特性を付与しています。
特性
分子式 |
C16H19ClN2O4S |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
5-chloro-N-(1,1-dioxothiolan-3-yl)-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C16H19ClN2O4S/c1-23-6-5-19-14-3-2-12(17)8-11(14)9-15(19)16(20)18-13-4-7-24(21,22)10-13/h2-3,8-9,13H,4-7,10H2,1H3,(H,18,20) |
InChIキー |
RSNFZGZLWJMTAG-UHFFFAOYSA-N |
正規SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-methyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11150272.png)
![7-[(4-bromobenzyl)oxy]-6-chloro-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11150277.png)
![3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11150285.png)
![7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150303.png)
![7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11150306.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11150313.png)
![3-[(4-ethenylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11150321.png)
![[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone](/img/structure/B11150327.png)
![2-(5-chloro-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11150332.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11150333.png)
![methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150334.png)
![{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11150338.png)


